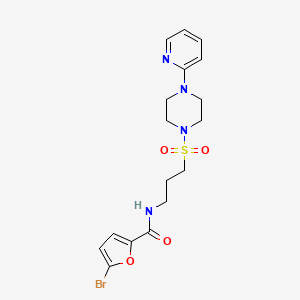

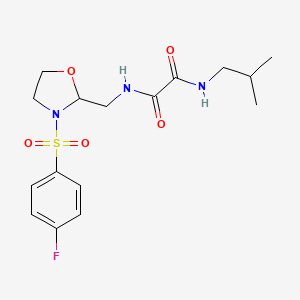

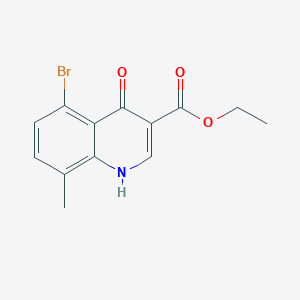

5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as 2-furanilides . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring that is substituted at the 2-position with an anilide . The molecular weights of the synthesized molecules were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate .科学的研究の応用

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and their derivatives have been synthesized and evaluated for their antiprotozoal activities. These compounds have shown strong DNA affinities and demonstrated potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively (Ismail et al., 2004).

Urotensin-II Receptor Antagonists

A series of 5-arylfuran-2-carboxamide derivatives have been synthesized and evaluated as potential urotensin-II receptor antagonists. The systematic investigation led to the identification of compounds with potent UT antagonism, highlighting the furan carboxamide moiety's role in bioactivity (Lim et al., 2019).

Hydrogen Bonding Patterns

The study of proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine, elucidated the hydrogen-bonding patterns and crystal structures. This research offers insights into the interactions and structures of complexes involving furan derivatives (Smith et al., 2011).

Synthesis and SAR of Piperazine Derivatives

Research into the synthesis and structure-activity relationship (SAR) of 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists demonstrated the potential of these compounds in modulating receptor activity. The exploration of different aryl groups at the C-5 position of furan-2-carboxamides revealed significant effects on potency and pharmacokinetic profiles (Lim et al., 2019).

Organic Ligands Containing Furan Ring

The synthesis and characterization of organic ligands containing the furan ring, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been studied for their chelating properties and potential antimicrobial activities. This research contributes to understanding the furan ring's role in ligand design and its biological applications (Patel, 2020).

Safety and Hazards

While specific safety and hazards information for this compound is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

The future directions for this compound involve further development. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . There is an urgent need for new and effective anti-TB drugs , and this compound could potentially contribute to this field.

特性

IUPAC Name |

5-bromo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O4S/c18-15-6-5-14(26-15)17(23)20-8-3-13-27(24,25)22-11-9-21(10-12-22)16-4-1-2-7-19-16/h1-2,4-7H,3,8-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUXPAYDSSFVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)

![4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2653394.png)

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)

![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)